![molecular formula C17H16ClN3O B2899373 7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 338406-57-8](/img/structure/B2899373.png)
7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
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Description
7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide is a heterocyclic compound with a complex structure. It belongs to the imidazo[1,2-a]pyrimidine family, which serves as a valuable scaffold in organic synthesis and pharmaceutical chemistry . This compound exhibits potential biological activity and has drawn interest due to its structural features.
Synthesis Analysis
The synthesis of this compound involves intricate steps, including cyclization, functional group modifications, and stereochemistry control. Researchers have explored various synthetic routes, such as transition metal-catalyzed reactions, metal-free oxidation, and photocatalysis strategies . These methods allow efficient access to the target compound, enabling further exploration of its properties.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidative transformations, and cyclizations. Understanding its reactivity profile is crucial for designing synthetic routes and optimizing yield. Researchers have explored radical reactions and transition metal-catalyzed processes to functionalize the imidazo[1,2-a]pyrimidine scaffold .
Physical And Chemical Properties Analysis
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna due to their structural resemblance with the nucleotide base pair . This interaction can influence various biological procedures and play a vital role in cancer pathogenesis .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in multiple cellular processes that maintain cell growth and metabolism . They are essential for cell growth and proliferation, providing the necessary building blocks for nucleic acids and precursors for cell membrane synthesis .
Pharmacokinetics
The therapeutic potential of heterocyclic pyrimidine scaffolds, which this compound is a part of, has been recognized .
Result of Action
Pyrimidine derivatives have been associated with anticancer activity . They have been designed and developed for their anticancer activity in the last few years .
Action Environment
The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is intended .
properties
IUPAC Name |
7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-10-8-11(2)21-9-14(12-4-6-13(18)7-5-12)15(16(21)20-10)17(22)19-3/h4-9H,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPDUFDSIBXNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide |
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